(5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane
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Overview
Description
(5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under conditions that promote radical formation, such as photoredox catalysis or thermal initiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the halogen atoms, potentially leading to the removal of chlorine or fluorine groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can serve as a probe to study the effects of fluorinated groups on biological activity and molecular interactions.
Industry: In the materials science industry, the compound can be used to create novel materials with unique properties, such as increased hydrophobicity or enhanced thermal stability .
Mechanism of Action
The mechanism of action of (5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through the trifluoromethyl group, which can influence the compound’s electronic properties and reactivity. The presence of the sulfur atom allows for potential interactions with thiol groups in proteins, affecting enzyme activity and signaling pathways .
Comparison with Similar Compounds
- (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)(ethyl)sulfane
- (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)(propyl)sulfane
- (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)(butyl)sulfane
Uniqueness: Compared to its analogs, (5-cCloro-2-fluoro-4-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its specific combination of halogen and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The methylsulfane group also provides distinct steric and electronic effects, differentiating it from longer alkyl chain analogs .
Properties
Molecular Formula |
C8H5ClF4S |
---|---|
Molecular Weight |
244.64 g/mol |
IUPAC Name |
1-chloro-4-fluoro-5-methylsulfanyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4S/c1-14-7-3-5(9)4(2-6(7)10)8(11,12)13/h2-3H,1H3 |
InChI Key |
NMXIRCUHKJRQDX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C(=C1)Cl)C(F)(F)F)F |
Origin of Product |
United States |
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